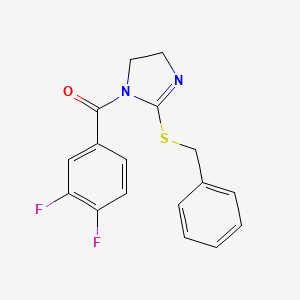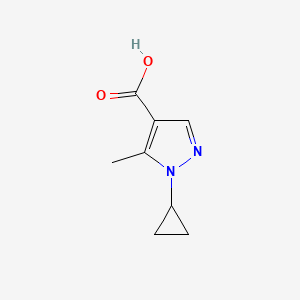
1-(3,5-dimethylphenyl)-4-((3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(3,5-dimethylphenyl)-4-((3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains multiple functional groups, including an oxadiazole ring and a pyrazine dione moiety, which may contribute to its reactivity and potential applications in various fields such as pharmaceuticals, materials science, or as a chemiluminescent agent.
Synthesis Analysis
The synthesis of related pyrazine dione compounds often involves multi-component reactions, as seen in the novel one-pot synthesis of pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-diones, which includes the use of hydrazine hydrate, ethyl acetoacetate, and 1,3-dimethyl barbituric acid along with aryl aldehydes and ammonium acetate in water . Similarly, the synthesis of pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine derivatives involves reactions with dimethyl acetylenedicarboxylate followed by hydrazine hydrate and heating . These methods suggest that the synthesis of the compound may also involve multi-step reactions with careful selection of starting materials and reaction conditions to ensure the formation of the desired product.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various analytical techniques such as IR, NMR, and GC-MS . These techniques are crucial for determining the arrangement of atoms within the molecule and confirming the presence of specific functional groups. The molecular structure of the compound would likely be analyzed using similar methods to ensure the correct synthesis and to understand its chemical behavior.
Chemical Reactions Analysis
Compounds with pyrazole and pyridine moieties can undergo various chemical reactions. For instance, chalcones can be cyclized and acetylated to form 1-acetyl pyrazoles , and N-(2H-azirin-3-yl)-L-prolinates can be hydrolyzed and thionated to yield pyrrolo[1,2-a]pyrazine diones . These reactions indicate that the compound may also participate in cyclization, acetylation, and possibly thionation reactions, depending on the reaction conditions and the presence of suitable reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often influenced by their molecular structure. For example, the chemiluminescence of tricyclic pyridazine derivatives has been evaluated, with some showing greater efficiency than luminol . The presence of substituents on the pyrazole ring can affect the infrared spectral frequencies and NMR chemical shifts, which can be correlated with substituent constants and parameters . These properties would be important to analyze for the compound to understand its potential applications and behavior under different conditions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have developed various synthetic routes to create heterocyclic compounds, including pyrazole and isoxazole derivatives, due to their significance in drug development. For example, Mahmoud et al. (2012) focused on the synthesis and spectral characterization of phthalazinone derivatives, indicating the versatility of these compounds in medicinal chemistry (Mahmoud et al., 2012). Similarly, Zaki et al. (2016) highlighted the regioselectivity of 1,3-dipolar cycloadditions and the antimicrobial activity of various heterocyclic compounds, showcasing their potential in antimicrobial applications (Zaki et al., 2016).
Biological Activities
The exploration of heterocyclic compounds extends to evaluating their biological activities. Al-Tamimi et al. (2018) conducted a comprehensive study on oxadiazole derivatives, including spectroscopic analyses, chemical reactivity, molecular docking studies, and anti-tubercular activity, demonstrating the potential of these compounds in addressing tuberculosis (Al-Tamimi et al., 2018).
Green Synthesis Approaches
The development of environmentally friendly synthesis methods is crucial in modern chemistry. Daraie and Heravi (2016) reported a novel and efficient synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones in water, representing a green synthesis approach that minimizes the use of harmful solvents and maximizes yield and efficiency (Daraie & Heravi, 2016).
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[[3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-14-5-6-19(17(4)10-14)21-24-20(30-25-21)13-26-7-8-27(23(29)22(26)28)18-11-15(2)9-16(3)12-18/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPHGJLTFHJTOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC(=CC(=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B2507075.png)
![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507076.png)



![7-Ethyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2507081.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide](/img/structure/B2507084.png)
![3-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid](/img/structure/B2507086.png)



